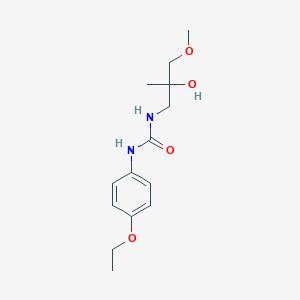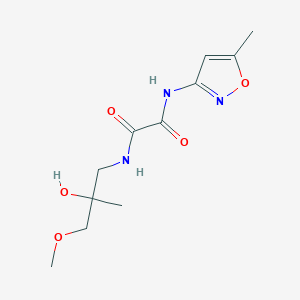
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as EMMP, is a synthetic compound that has been studied for its potential application in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and is being explored for use in lab experiments.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been studied for its potential application in scientific research. It has been found to have a variety of biochemical and physiological effects, and is being explored for use in lab experiments. This compound has been used to study the effects of compounds on cell proliferation and apoptosis, as well as to study the effects of compounds on the immune system. This compound has also been used to study the effects of compounds on inflammation and oxidative stress.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is still under investigation. However, it is known that this compound binds to and activates a number of different proteins in the body, including the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses. This compound also binds to and activates a number of different receptors, including the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This compound has also been found to have immunomodulatory effects, and has been shown to modulate the activity of a number of different immune cells. This compound has also been found to have neuroprotective effects, and has been shown to protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has a number of advantages for use in lab experiments. It is a simple and efficient method for the synthesis of this compound, and it has a variety of biochemical and physiological effects. This compound is also relatively safe and non-toxic, and it is not known to cause any adverse side effects. However, this compound is not suitable for use in all experiments, as it has a limited range of effects and may not be suitable for some experiments.
Orientations Futures
There are a number of potential future directions for research into 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. These include further investigation into the exact mechanism of action of this compound, as well as exploring the potential therapeutic applications of this compound. Additionally, research could be conducted into the potential synergistic effects of combining this compound with other compounds, as well as exploring the potential of this compound as a biomarker for certain diseases. Further research into the biochemical and physiological effects of this compound could also be conducted, as well as exploring the potential of this compound as a drug delivery system. Finally, research could be conducted into the potential of this compound as a diagnostic tool, as well as exploring the potential of this compound as a tool for drug discovery.
Méthodes De Synthèse
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is synthesized by a method known as the Steglich esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA). This reaction produces an ester, which is then hydrolyzed to give this compound. The Steglich esterification is a simple and efficient method for the synthesis of this compound.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-4-20-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-19-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNFNAPIXRGCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)
![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)

![1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494551.png)
![1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494560.png)
![1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494561.png)
![1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494567.png)
![1-(3,4-dimethoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494578.png)
![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494585.png)